molecular formula C12H12N2O4S B2453948 N'-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 2097896-54-1

N'-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2453948
CAS No.: 2097896-54-1
M. Wt: 280.3
InChI Key: VZBPRJFOQOUPOG-UHFFFAOYSA-N
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Description

N’-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound featuring both furan and thiophene rings These heterocyclic structures are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene intermediates, which are then coupled through a series of reactions:

  • Preparation of Intermediates

      Furan Intermediate: Furan can be synthesized from furfural through decarbonylation.

      Thiophene Intermediate: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

  • Coupling Reaction

    • The furan and thiophene intermediates are coupled using a suitable catalyst, often under mild conditions to preserve the integrity of the heterocycles.
  • Hydroxylation and Amidation

    • The coupled product undergoes hydroxylation to introduce the hydroxyl group.
    • Finally, amidation with ethanediamide completes the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to alter the oxidation state of the heterocycles.

    Substitution: The furan and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Conditions vary depending on the desired substitution, but typically involve catalysts like palladium or copper.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of reduced heterocyclic compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N’-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of both furan and thiophene rings suggests it could interact with biological targets in unique ways, potentially leading to new drug candidates.

Industry

In industry, the compound’s stability and reactivity make it a candidate for use in the development of new materials, such as polymers and advanced coatings.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide
  • N’-[2-(thiophen-2-yl)-2-hydroxyethyl]ethanediamide

Uniqueness

N’-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is unique due to the presence of both furan and thiophene rings in its structure. This dual heterocyclic system provides a distinct set of chemical properties and reactivity patterns compared to compounds with only one type of heterocycle.

Properties

IUPAC Name

N'-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c13-10(15)11(16)14-7-12(17,8-3-4-18-6-8)9-2-1-5-19-9/h1-6,17H,7H2,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBPRJFOQOUPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)N)(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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